molecular formula C7H11NO6 B14734672 2-(Ethoxycarbonylamino)butanedioic acid CAS No. 88405-87-2

2-(Ethoxycarbonylamino)butanedioic acid

Cat. No.: B14734672
CAS No.: 88405-87-2
M. Wt: 205.17 g/mol
InChI Key: FJENCEURQYNZHL-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonylamino)butanedioic acid (IUPAC name: 2-[(ethoxycarbonyl)amino]butanedioic acid) is a derivative of butanedioic acid (succinic acid) with an ethoxycarbonylamino (-NHCOOEt) substituent at the second carbon. This compound features two carboxylic acid groups and a carbamate moiety, making it structurally distinct from simpler succinic acid derivatives. Its functional groups enable diverse reactivity, including hydrogen bonding and coordination chemistry, which are critical in applications such as pharmaceutical intermediates or metal-organic frameworks .

Properties

CAS No.

88405-87-2

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

IUPAC Name

2-(ethoxycarbonylamino)butanedioic acid

InChI

InChI=1S/C7H11NO6/c1-2-14-7(13)8-4(6(11)12)3-5(9)10/h4H,2-3H2,1H3,(H,8,13)(H,9,10)(H,11,12)

InChI Key

FJENCEURQYNZHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)butanedioic acid typically involves the esterification of butanedioic acid derivatives. One common method is the Fischer esterification, where butanedioic acid reacts with ethanol in the presence of an acid catalyst to form the ethyl ester. This ester is then subjected to aminolysis with an appropriate amine to introduce the ethoxycarbonylamino group .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and subsequent aminolysis processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxycarbonylamino)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Ethoxycarbonylamino)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonylamino)butanedioic acid involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-(ethoxycarbonylamino)butanedioic acid with three analogous compounds, emphasizing structural, physicochemical, and functional differences.

Ureidosuccinic Acid (2-(Carbamoylamino)butanedioic Acid)

  • Structure : Replaces the ethoxycarbonyl group with a carbamoyl (-NHCONH₂) group.
  • Properties :
    • Higher polarity due to the urea moiety, enhancing water solubility compared to the ethoxycarbonyl derivative.
    • Biological relevance: A precursor in pyrimidine biosynthesis and naturally occurring in living organisms .
  • Hydrogen Bonding : Forms extensive intermolecular hydrogen bonds via urea and carboxylic acid groups, similar to the ethoxycarbonyl analog but with stronger N–H···O interactions .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

  • Structure : A benzoic acid derivative with an ethoxycarbonylacetamido side chain.
  • Crystallography : Exhibits planar geometry stabilized by O–H···O and C–H···O hydrogen bonds, forming chains parallel to the [111] direction .
  • Key Difference: The aromatic ring in this compound introduces π-π stacking interactions absent in aliphatic this compound.

Aspartic Acid Derivatives (e.g., N-Carbamoylaspartic Acid)

  • Structure: Aspartic acid (aminobutanedioic acid) derivatives with carbamoyl or ethoxycarbonyl modifications.
  • Reactivity :
    • Ethoxycarbonyl derivatives are more lipophilic than carbamoyl analogs, influencing membrane permeability in drug design.
    • Carbamoyl groups participate in enzymatic reactions (e.g., in the urea cycle), whereas ethoxycarbonyl groups are typically hydrolytically stable under physiological conditions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Solubility (Water) Hydrogen Bonding Capacity Biological Role
This compound C₇H₁₁NO₆ Carboxylic acid, ethoxycarbonylamide Moderate Moderate (O–H, N–H donors) Synthetic intermediate
Ureidosuccinic acid C₅H₈N₂O₅ Carboxylic acid, carbamoyl High High (N–H, O–H donors) Pyrimidine biosynthesis
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Benzoic acid, ethoxycarbonylacetamido Low Moderate (O–H donors) Crystal engineering
N-Carbamoylaspartic acid C₅H₈N₂O₅ Carboxylic acid, carbamoyl High High Urea cycle intermediate

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